N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide
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Overview
Description
N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide is a compound that features a triazole ring, an oxetane ring, and a benzamide group. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their stability and versatility in various chemical reactions . The oxetane ring is a four-membered cyclic ether, which is known for its strain and reactivity. Benzamide is a simple amide derived from benzoic acid. The combination of these functional groups in this compound makes it a compound of interest in various fields of research.
Preparation Methods
The synthesis of N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring . The oxetane ring can be introduced through nucleophilic substitution reactions, while the benzamide group can be formed through the reaction of benzoyl chloride with an amine .
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to lower reaction temperatures and times .
Chemical Reactions Analysis
N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide can undergo various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the benzamide group can yield benzylamine derivatives .
Scientific Research Applications
N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study enzyme activity or as a ligand in the development of new drugs . In industry, it can be used in the development of new materials or as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide depends on its specific application. In biological systems, the triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of their activity . The oxetane ring can also contribute to the compound’s reactivity by undergoing ring-opening reactions, which can lead to the formation of reactive intermediates . The benzamide group can interact with proteins through hydrogen bonding and hydrophobic interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide can be compared with other similar compounds such as N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides . These compounds also contain a triazole ring and a benzamide group, but differ in the substituents on the triazole ring and the presence of additional functional groups. The presence of the oxetane ring in this compound makes it unique and can contribute to its reactivity and biological activity .
Properties
IUPAC Name |
N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(10-4-2-1-3-5-10)14-6-11-7-17(16-15-11)12-8-19-9-12/h1-5,7,12H,6,8-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAHOROTIMHFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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